Tosedostat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

BB-76163 wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Es wird als Modellverbindung zur Untersuchung der Metalloenzyminhibition und zur Entwicklung neuer Inhibitoren verwendet.

Biologie: BB-76163 wird in biologischen Studien verwendet, um seine Auswirkungen auf zelluläre Prozesse und Enzymaktivität zu verstehen.

Medizin: Die Verbindung hat aufgrund ihrer Fähigkeit, bestimmte Enzyme zu hemmen, die an der Krankheitsprogression beteiligt sind, ein Potenzial für die Behandlung von Krebs und anderen Krankheiten gezeigt.

5. Wirkmechanismus

BB-76163 übt seine Wirkungen durch Hemmung der Aktivität von Metalloenzymen aus. Es bindet an die aktive Stelle des Enzyms und verhindert die Bindung des Substrats, wodurch die Enzymaktivität gehemmt wird. Die molekularen Zielstrukturen von BB-76163 umfassen Enzyme, die am Aminosäurestoffwechsel und Proteinabbau beteiligt sind. Die Hemmung dieser Enzyme führt zur Anhäufung von Substraten und zur Störung zellulärer Prozesse, was letztendlich zum Zelltod führt .

Wirkmechanismus

Target of Action

Tosedostat is an inhibitor of the M1 family of aminopeptidases, particularly Puromycin-sensitive aminopeptidase (PuSA) and Leukotriene A4 hydrolase (LTA4H) . These aminopeptidases are involved in the final step of intracellular protein degradation .

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activity. This inhibition disrupts the normal function of these aminopeptidases, leading to a range of effects on the cell . The exact mechanism underlying these anti-cancer actions is unclear, particularly since normal cells are much less sensitive to the agents than transformed cells .

Biochemical Pathways

This compound affects the biochemical pathways associated with protein degradation and recycling. By inhibiting aminopeptidases, this compound disrupts the final step of intracellular protein degradation, which involves trimming proteasome-generated peptides for antigen presentation or full hydrolysis into free amino acids for recycling in renewed protein synthesis .

Pharmacokinetics

It has been observed that this compound and its active metabolite, chr-79888, show dose-proportional increases in plasma auc and c max . The terminal half-life for this compound is approximately 1 to 3.5 hours and between 6 and 11 hours for CHR-79888 .

Result of Action

This compound has pleiotropic effects against a range of human tumor cell lines originating from diverse tumor types in vitro and in vivo . It exerts potent anti-proliferative, pro-apoptotic and anti-angiogenic effects in vitro and shows selectivity for transformed over non-transformed cells . It induces apoptosis in leukemic cell lines in vitro .

Vorbereitungsmethoden

The synthesis of BB-76163 involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

Formation of the Hydroxycarbamoyl Intermediate: This involves the reaction of a suitable amine with a chloroformate to form the hydroxycarbamoyl intermediate.

Coupling with Phenylethanoic Acid: The intermediate is then coupled with phenylethanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired ester.

Cyclization: The final step involves the cyclization of the ester to form the cyclopentyl ester.

Industrial production methods for BB-76163 are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

BB-76163 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: BB-76163 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of BB-76163 can lead to the formation of corresponding ketones or aldehydes .

Vergleich Mit ähnlichen Verbindungen

BB-76163 ist in seiner Struktur und seinem Wirkmechanismus im Vergleich zu anderen Metalloenzym-Inhibitoren einzigartig. Zu ähnlichen Verbindungen gehören:

Bestatin: Ein weiterer Metalloenzym-Inhibitor, aber weniger potent als BB-76163.

Tosedostat: Eine Verbindung mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

CHR-2797: Ein weiterer Metalloenzym-Inhibitor mit ähnlichen Anwendungen in der Krebsbehandlung.

BB-76163 zeichnet sich durch seine höhere Potenz und Selektivität für bestimmte Enzyme aus, was es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

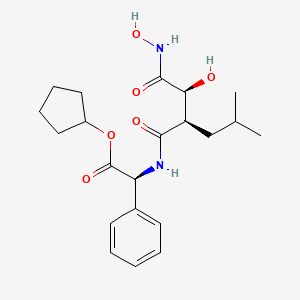

cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFGIHPGRQZWIW-SQNIBIBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178577 | |

| Record name | Tosedostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tosedostat is anti-proliferative agent which induces apoptosis in leukemic cell lines in vitro. The mechanism underlying these anti-cancer actions is unclear, particularly since normal cells are much less sensitive to the agents than transformed cells. It exerts potent anti-proliferative, pro-apoptotic and anti-angiogenic effects in vitro and shows selectivity for transformed over non-transformed cells. It inhibits a number of M1 aminopeptidase enzyme family members in vitro (eg puromycin-sensitive aminopeptidase (PSA), leukotriene A4 hydrolase (LTA4H)). | |

| Record name | Tosedostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

238750-77-1 | |

| Record name | Tosedostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238750771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosedostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tosedostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOSEDOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZK563J2UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tosedostat and what is its mechanism of action?

A1: this compound (formerly CHR-2797) is an orally bioavailable aminopeptidase inhibitor. [, ] Aminopeptidases are enzymes that cleave amino acids from the end of proteins. By inhibiting these enzymes, this compound disrupts protein degradation and recycling within cells, leading to a depletion of free amino acids. [, , ] This triggers a cellular stress response known as the amino acid deprivation response, which ultimately induces apoptosis (programmed cell death) in malignant cells. [, ]

Q2: Which aminopeptidases does this compound target?

A2: While this compound exhibits pleiotropic activity, evidence suggests its primary targets are members of the M1 family of aminopeptidases, such as puromycin-sensitive aminopeptidase and leukotriene A4 hydrolase, as well as the M17 family member, leucine aminopeptidase. [] These aminopeptidases are often overexpressed in various cancers. []

Q3: How does the inhibition of aminopeptidases impact cancer cell survival?

A3: The M1 class of aminopeptidases plays a crucial role in the final stages of protein recycling after proteasomal degradation. [] Inhibiting these enzymes with this compound disrupts the turnover of crucial cell cycle intermediates, ultimately impacting the survival and proliferation of cancer cells. []

Q4: Does this compound impact other cellular pathways besides amino acid metabolism?

A4: Yes, research indicates that this compound also influences the mammalian target of rapamycin (mTOR) signaling pathway. [, ] Specifically, this compound has been shown to inhibit mTOR activity, further contributing to its anti-cancer effects. []

Q5: Is there evidence that this compound's mechanism of action involves synergy with other pathways?

A5: Yes, studies have shown a synergistic effect when this compound is combined with statins, a class of drugs that inhibit the mevalonate-cholesterol biosynthesis pathway. [] Statins impair the prenylation of Rheb, a protein crucial for activating mTOR. This dual inhibition of mTOR, by both statins and this compound, creates a potent synergistic effect against acute myeloid leukemia cells. []

Q6: What is the molecular formula and weight of this compound?

A6: Unfortunately, the provided research papers do not disclose the molecular formula, weight, or spectroscopic data of this compound.

Q7: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A7: The provided research abstracts primarily focus on this compound's biological activity and clinical efficacy. They do not provide details on its material compatibility or stability under different conditions.

Q8: Does this compound possess any catalytic properties itself?

A8: this compound functions as an enzyme inhibitor, specifically targeting aminopeptidases. It does not possess inherent catalytic properties itself. [] Its role is to block the enzymatic activity of its targets rather than catalyze reactions directly.

Q9: Have there been any computational chemistry studies conducted on this compound?

A9: While the abstracts mention gene expression profiling and analysis to predict response to this compound treatment, they do not provide specific details on computational chemistry studies like simulations, calculations, or quantitative structure-activity relationship (QSAR) models. [, ]

Q10: How do modifications to the this compound structure influence its activity and potency?

A10: The research provided does not delve into the specifics of structure-activity relationship studies for this compound or its analogues.

Q11: What is known about the stability of this compound and its formulations?

A11: The research abstracts do not elaborate on the stability of this compound under various conditions or discuss formulation strategies employed to enhance its stability, solubility, or bioavailability.

Q12: How is this compound metabolized in the body?

A12: this compound (CHR-2797) is metabolized into its active form, CHR-79888, by intracellular esterases, including Carboxylesterase 1 (CES1). [, , ] This active metabolite exhibits poor membrane permeability, leading to intracellular accumulation and enhanced targeting of aminopeptidases. []

Q13: What is the half-life of this compound and its active metabolite?

A13: The terminal half-life of this compound is approximately 1 to 3.5 hours, while its active metabolite, CHR-79888, has a half-life ranging from 6 to 11 hours. []

Q14: Do intracellular levels of this compound's active metabolite achieved with oral dosing align with efficacious levels observed in preclinical models?

A14: Yes, research indicates that the intracellular (packed blood cells) exposure to the active metabolite CHR-79888, following oral administration of this compound, aligns with the intracellular levels found to be effective in preclinical xenograft models. []

Q15: What is the evidence for this compound's anti-cancer activity?

A15: this compound has demonstrated promising anti-cancer activity in both preclinical and clinical settings, particularly against hematological malignancies:

- In vitro: this compound exhibits potent cytotoxicity against various cancer cell lines, including leukemia, myeloma, and solid tumor models. [, , , , , ]

- In vivo: In animal models of multiple myeloma, this compound effectively inhibited tumor growth and prolonged survival. []

- Clinical Trials: Early-phase clinical trials have shown encouraging results with this compound in patients with relapsed or refractory acute myeloid leukemia (AML), particularly in elderly patients and those with prior myelodysplastic syndrome (MDS). [, , , , , , ]

Q16: Are there specific subgroups of AML patients who seem to respond better to this compound?

A16: Although further investigation is needed, retrospective analyses of clinical trial data suggest potential benefits in subgroups of AML patients:

- Prior MDS or HMA Therapy: Patients with a history of MDS or prior hypomethylating agent (HMA) therapy appear to respond favorably to this compound. [, , ]

- Absence of Prior CR: Patients who haven't achieved a complete remission (CR) previously might benefit more from this compound treatment. []

Q17: Has this compound demonstrated efficacy in cancers other than AML?

A17: Research suggests potential applications in other cancers:

- Multiple Myeloma: In vitro and in vivo studies highlight the synergistic potential of this compound in combination with other anti-myeloma agents, such as histone deacetylase inhibitors. [, ]

- Pancreatic Cancer: Phase Ib/II trials combining this compound with capecitabine have shown acceptable toxicity and promising disease control in some patients with advanced pancreatic adenocarcinoma. [, ]

Q18: Are there known mechanisms of resistance to this compound?

A18: While specific resistance mechanisms to this compound haven't been fully elucidated, the development of resistance to aminopeptidase inhibitors is a recognized challenge. [] Further research is crucial to understand and overcome potential resistance mechanisms that may emerge with this compound treatment.

Q19: What is the safety profile of this compound?

A19: this compound has generally been well-tolerated in clinical trials. [, ] The most common adverse events, usually mild to moderate in severity, include:

- Hematological: Thrombocytopenia (low platelet count), neutropenia (low white blood cell count) [, , , , , ]

- Gastrointestinal: Diarrhea, nausea, vomiting [, , ]

- Constitutional: Fatigue [, , ]

- Cardiac: QTc prolongation (a heart rhythm abnormality), decreased ejection fraction []

Q20: Are there specific drug delivery or targeting strategies being explored for this compound?

A20: The provided research abstracts do not discuss specific strategies for targeted delivery of this compound.

Q21: Have biomarkers been identified for predicting this compound efficacy or monitoring treatment response?

A21: Yes, promising research suggests the potential for using gene expression profiling to predict the response to this compound-based therapies:

- Gene Expression Signatures: Studies have identified gene expression signatures that correlate with complete remission (CR) achievement in AML patients treated with this compound combined with low-dose cytarabine. [, ] These signatures might pave the way for developing companion diagnostic tests to identify patients most likely to benefit from this combination therapy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.